molecular formula C23H25NO6S B281465 Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Número de catálogo B281465
Peso molecular: 443.5 g/mol
Clave InChI: IFAZNZOGEKHRCI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 5-{butyryl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as MDL-29951, is a small molecule inhibitor that has been extensively studied for its potential as a therapeutic agent. This compound is known to modulate the activity of certain enzymes and receptors, making it a promising candidate for the treatment of various diseases.

Mecanismo De Acción

MDL-29951 acts as a small molecule inhibitor of PDE4 and CXCR3. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a role in the inflammatory response. By inhibiting PDE4, MDL-29951 increases the levels of cAMP, which in turn reduces inflammation. CXCR3 is a receptor that is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3, MDL-29951 reduces the recruitment of immune cells, further reducing inflammation.
Biochemical and Physiological Effects:
MDL-29951 has been shown to have significant anti-inflammatory effects in both in vitro and in vivo models. In animal models of asthma and COPD, MDL-29951 has been shown to reduce airway inflammation and improve lung function. In a rat model of rheumatoid arthritis, MDL-29951 reduced joint inflammation and prevented joint destruction. These effects are thought to be due to the inhibition of PDE4 and CXCR3.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

MDL-29951 is a well-studied compound that has been extensively characterized in vitro and in vivo. Its mechanism of action is well understood, and it has been shown to have significant anti-inflammatory effects in animal models of disease. However, like all small molecule inhibitors, MDL-29951 has limitations. It may have off-target effects, and its efficacy and safety in humans have not yet been fully established.

Direcciones Futuras

There are several potential future directions for research on MDL-29951. One area of interest is its potential use in the treatment of other inflammatory diseases, such as inflammatory bowel disease and psoriasis. Another area of interest is the development of more selective inhibitors of PDE4 and CXCR3, which may have fewer off-target effects. Finally, the safety and efficacy of MDL-29951 in humans needs to be established in clinical trials.

Métodos De Síntesis

The synthesis of MDL-29951 involves several steps, starting with the reaction of 2-methylbenzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2,5-dimethylphenyl)sulfonylbutylamine to form the sulfonyl amide intermediate. Finally, the sulfonyl amide is reacted with methyl-2-bromo-3-oxobutanoate to form the desired product.

Aplicaciones Científicas De Investigación

MDL-29951 has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of certain enzymes and receptors, including the enzyme PDE4 and the receptor CXCR3, both of which are involved in the inflammatory response. As such, MDL-29951 has been investigated for its potential use in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.

Propiedades

Fórmula molecular

C23H25NO6S

Peso molecular

443.5 g/mol

Nombre IUPAC

methyl 5-[butanoyl-(2,5-dimethylphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C23H25NO6S/c1-6-7-21(25)24(31(27,28)20-12-14(2)8-9-15(20)3)17-10-11-19-18(13-17)22(16(4)30-19)23(26)29-5/h8-13H,6-7H2,1-5H3

Clave InChI

IFAZNZOGEKHRCI-UHFFFAOYSA-N

SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

SMILES canónico

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OC)C)S(=O)(=O)C3=C(C=CC(=C3)C)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.